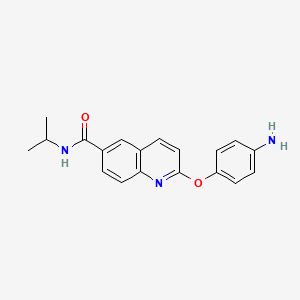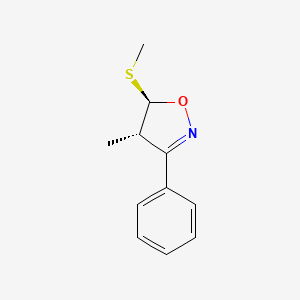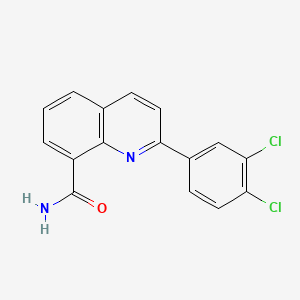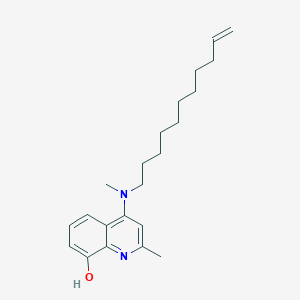
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with a diethoxyphosphorothioyl group and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid typically involves the following steps:
Formation of the Phenyl Intermediate: The phenyl ring is first functionalized with a diethoxyphosphorothioyl group. This can be achieved through a reaction between a phenol derivative and diethoxyphosphorothioyl chloride in the presence of a base such as pyridine.
Attachment of the Butanoic Acid Moiety: The functionalized phenyl intermediate is then reacted with a butanoic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The diethoxyphosphorothioyl group can act as a reactive site, participating in covalent bonding with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid: Unique due to its specific functional groups.
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)acetic acid: Contains an acetic acid moiety.
Uniqueness
This compound is unique due to its combination of a phenyl ring with a diethoxyphosphorothioyl group and a butanoic acid moiety. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H21O5PS |
|---|---|
Poids moléculaire |
332.35 g/mol |
Nom IUPAC |
4-(4-diethoxyphosphinothioyloxyphenyl)butanoic acid |
InChI |
InChI=1S/C14H21O5PS/c1-3-17-20(21,18-4-2)19-13-10-8-12(9-11-13)6-5-7-14(15)16/h8-11H,3-7H2,1-2H3,(H,15,16) |
Clé InChI |
OYRBPUKOFKAMIS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)OC1=CC=C(C=C1)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)

![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)


![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)
